Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds This compound features a tetrazolo[1,5-a]pyrimidine core, which is a privileged scaffold in medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium methoxide to facilitate the cyclization and formation of the tetrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with reagents like sodium phenoxide or potassium fluoride.
Oxidation and Reduction: The phenylcarbonyl group can be involved in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Cyclization: The tetrazolo[1,5-a]pyrimidine core can undergo further cyclization reactions with α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Sodium Methoxide: Used as a catalyst in methanol for cyclization reactions.
Dimethyl Sulfoxide (DMSO): Used as a solvent in nucleophilic substitution reactions.
Nickel Catalysts: Employed in radical reactions for functionalization of the heterocyclic core.
Major Products
The major products formed from these reactions include various substituted tetrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazolo[1,5-a]pyrimidine core is a privileged scaffold for developing antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the inhibition of specific enzymes or pathways in biological systems.
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, compounds with similar structures have been shown to inhibit influenza virus RNA polymerase by preventing the heterodimerization of the PA-PB1 subunits . The exact molecular pathways and targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate: This compound has a similar pyrazolo[1,5-a]pyrimidine core but with a fluorophenyl group instead of a bromophenyl group.
7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share the triazolo[1,5-a]pyrimidine scaffold and exhibit similar biological activities.
Uniqueness
Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromophenyl group, in particular, can influence its interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C19H14BrN5O3 |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
methyl 6-benzoyl-5-(4-bromophenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C19H14BrN5O3/c1-28-18(27)16-14(17(26)12-5-3-2-4-6-12)15(11-7-9-13(20)10-8-11)21-19-22-23-24-25(16)19/h2-10,15H,1H3,(H,21,22,24) |
InChI Key |
GQPFECFMAVGPCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(NC2=NN=NN12)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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